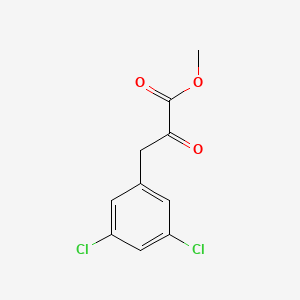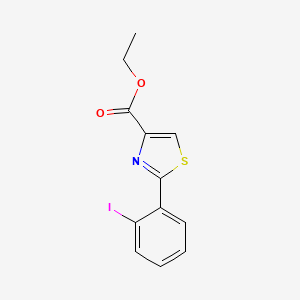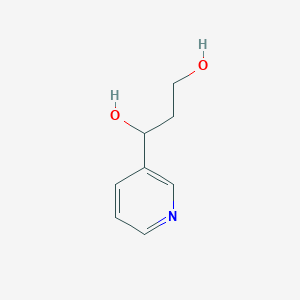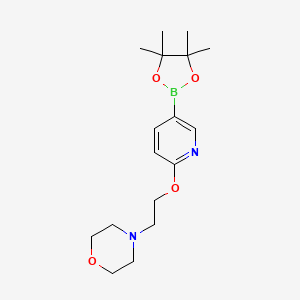
5-Fluoropyrimidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoropyrimidine-2-carbohydrazide: is a fluorinated pyrimidine derivativeThe incorporation of fluorine into pyrimidine structures can significantly alter their biological activity, making them valuable in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrimidine-2-carbohydrazide typically involves the reaction of 5-fluoropyrimidine-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyrimidine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or hydrazide positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoropyrimidine-2-carbohydrazide is used as a building block for the synthesis of more complex fluorinated pyrimidines. These compounds are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential to interact with nucleic acids and proteins. Its fluorinated nature can enhance binding affinity and specificity, making it useful in probing biological systems .
Medicine: The primary application of this compound in medicine is in the development of anti-cancer agents. Fluorinated pyrimidines, such as 5-fluorouracil, are well-known for their ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the production of various active ingredients .
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-carbohydrazide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This compound can inhibit enzymes such as thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, this compound can effectively halt the proliferation of rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anti-cancer agent that also inhibits thymidylate synthase.
5-Fluorocytosine: An antifungal agent that is converted into 5-fluorouracil in fungal cells.
5-Fluoropyrimidine: A general class of fluorinated pyrimidines with various biological activities.
Uniqueness: 5-Fluoropyrimidine-2-carbohydrazide is unique due to its specific structure, which allows for distinct interactions with biological targets. Its hydrazide group can form additional hydrogen bonds, potentially enhancing its binding affinity and specificity compared to other fluorinated pyrimidines .
Properties
Molecular Formula |
C5H5FN4O |
|---|---|
Molecular Weight |
156.12 g/mol |
IUPAC Name |
5-fluoropyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C5H5FN4O/c6-3-1-8-4(9-2-3)5(11)10-7/h1-2H,7H2,(H,10,11) |
InChI Key |
QJDWNSSLOISUIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


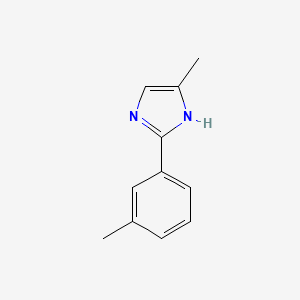
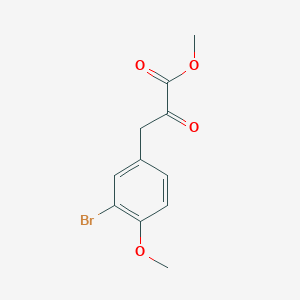
![5-Bromo-2-(1-methyl-3-pyrrolyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole](/img/structure/B13682261.png)
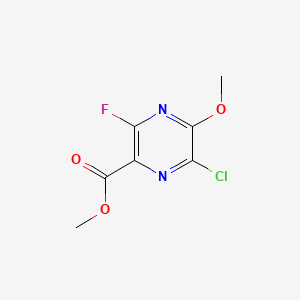
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)


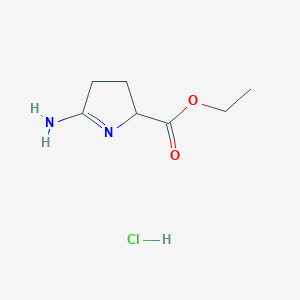
![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)
![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)
